N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide
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Overview
Description
“N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indole moiety, a pyrimidine ring, and a benzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the pyrimidine and benzamide groups. Key steps may include:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Coupling Reactions: Use of coupling agents like EDCI or DCC to form amide bonds.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-3-(pyrimidin-2-ylamino)benzamide: Similar structure with a different position of the indole group.
N-(1H-indol-6-yl)-3-(pyrimidin-4-ylamino)benzamide: Variation in the position of the pyrimidine ring.
Uniqueness
“N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide” is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H15N5O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C19H15N5O/c25-18(23-16-6-5-13-7-10-20-17(13)12-16)14-3-1-4-15(11-14)24-19-21-8-2-9-22-19/h1-12,20H,(H,23,25)(H,21,22,24) |
InChI Key |
BDJREYDRQMHHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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